2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(1H-pyrrol-2-yl)-
Overview
Description
Ro 5-3335 is a benzodiazepine derivative known for its role as an inhibitor of core binding factor (CBF) leukemia. It specifically inhibits the interaction between RUNX1 and core binding factor subunit beta (CBFβ), which is crucial in the pathogenesis of certain leukemias . Ro 5-3335 has shown significant antiproliferative activity against human leukemia cell lines with CBF fusion proteins .
Mechanism of Action
Target of Action
Ro 5-3335, also known as Ro-5-3335 or Ro5-3335, is a benzodiazepine that acts as an inhibitor of the core binding factor (CBF) leukemia . The primary targets of Ro 5-3335 are RUNX1 and CBFβ .
Mode of Action
Ro 5-3335 interacts with its targets by repressing RUNX1/CBFB-dependent transactivation . It achieves this by directly binding to both subunits of the heterodimeric transcription factor complex .
Biochemical Pathways
The compound affects the biochemical pathways involving the RUNX1-CBFβ interaction . By inhibiting this interaction, Ro 5-3335 disrupts the transactivation activity dependent on RUNX1/CBFB .
Result of Action
Ro 5-3335 has been shown to have antiproliferative activity against human CBF leukemia cell lines, with IC50s of 1.1 μM, 21.7 μM, and 17.3 μM for ME-1, Kasumi-1, and REH, respectively . This suggests that the compound’s action results in the inhibition of cell proliferation in these leukemia cell lines.
Biochemical Analysis
Biochemical Properties
Ro 5-3335 has been found to interact with the RUNX1-CBFβ complex, inhibiting its function . This interaction involves the binding of Ro 5-3335 to both subunits of the heterodimeric transcription factor complex
Cellular Effects
Ro 5-3335 has demonstrated antiproliferative activity against human CBF leukemia cell lines . It inhibits definitive hematopoiesis in zebrafish embryos
Molecular Mechanism
Ro 5-3335 exerts its effects at the molecular level primarily through its interaction with the RUNX1-CBFβ complex . It does not completely break apart the RUNX1-CBFβ interaction, but changes the conformation of their complex or increases the distance between RUNX1 and CBFβ in the complex .
Dosage Effects in Animal Models
In animal models, Ro 5-3335 has been shown to reduce leukemia burden . Specifically, in a mouse CBFB-MYH11 leukemia model, a dosage of 300 mg/kg/d of Ro 5-3335 administered orally for 30 days resulted in a reduction of leukemia burden .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ro 5-3335 involves the formation of a benzodiazepine core structure. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of Ro 5-3335 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization and chromatography to achieve the desired quality for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Ro 5-3335 undergoes various chemical reactions, including:
Substitution Reactions: The introduction of the pyrrole group and chlorine atom involves substitution reactions.
Cyclization Reactions: The formation of the benzodiazepine ring system is a key cyclization reaction.
Common Reagents and Conditions
Substitution Reactions: Organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon are commonly used.
Cyclization Reactions: Acidic or basic conditions are often employed to facilitate the cyclization process.
Major Products Formed
The major product formed from these reactions is Ro 5-3335 itself, characterized by its benzodiazepine core structure with a pyrrole group at the 5-position and a chlorine atom at the 7-position .
Scientific Research Applications
Ro 5-3335 has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
CBFβ-Runx1 Inhibitor I: Another inhibitor of the RUNX1-CBFβ interaction, but with different binding properties and efficacy.
Cytarabine: A chemotherapeutic agent used in the treatment of leukemia, but with a different mechanism of action compared to Ro 5-3335.
Uniqueness of Ro 5-3335
Ro 5-3335 is unique in its ability to modulate the RUNX1-CBFβ heterodimer formation without completely disrupting the subunits’ interaction. This selective inhibition allows for targeted therapeutic effects with potentially fewer side effects compared to other inhibitors .
Properties
IUPAC Name |
7-chloro-5-(1H-pyrrol-2-yl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c14-8-3-4-10-9(6-8)13(11-2-1-5-15-11)16-7-12(18)17-10/h1-6,15H,7H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNMORIHKRROGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184270 | |
Record name | Ro 5-3335 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30195-30-3 | |
Record name | 7-Chloro-1,3-dihydro-5-(1H-pyrrol-2-yl)-2H-1,4-benzodiazepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30195-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ro 5-3335 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030195303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 30195-30-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66020 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ro 5-3335 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RO-5-3335 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLH4T68L7I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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